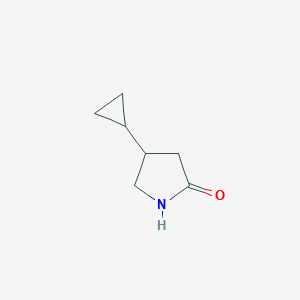

4-Cyclopropylpyrrolidin-2-one

Vue d'ensemble

Description

4-Cyclopropylpyrrolidin-2-one is a chemical compound with the IUPAC name 4-cyclopropyl-2-pyrrolidinone . It has a molecular weight of 125.17 .

Synthesis Analysis

The synthesis of 4-Cyclopropylpyrrolidin-2-one and similar compounds has been discussed in various studies . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to create compounds for treating human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-Cyclopropylpyrrolidin-2-one is characterized by its IUPAC name 4-cyclopropyl-2-pyrrolidinone and its Inchi Code 1S/C7H11NO/c9-7-3-6 (4-8-7)5-1-2-5/h5-6H,1-4H2, (H,8,9) .Applications De Recherche Scientifique

Chiral Separation in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

4-Cyclopropylpyrrolidin-2-one derivatives are utilized in chiral separation techniques, which are crucial for determining the enantiomeric purity of chiral compounds in pharmaceuticals.

Methods and Experimental Procedures

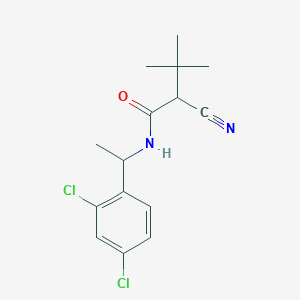

Researchers employed polysaccharide-based chiral stationary phases (CSPs) with ethanol/n-hexane mobile phases. Two immobilized CSPs were studied: amylose derivatized with (S)-α-methylbenzylcarbamate and cellulose derivatized with 3,5-dichlorophenylcarbamate .

Results and Outcomes

The study achieved separation of enantiomeric pairs with resolution values (Rs) ≥ 2. The nature of the compounds significantly influenced chiral discrimination, particularly with CSPs based on macrocyclic glycopeptides .

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

The pyrrolidine ring, including its 4-cyclopropyl derivative, is widely used to create compounds for treating human diseases due to its versatility and stereochemistry.

Methods and Experimental Procedures

Medicinal chemists utilize the sp3 hybridization of the pyrrolidine ring to explore pharmacophore space and enhance the three-dimensional coverage of molecules .

Results and Outcomes

The pyrrolidine scaffold has led to the discovery of numerous biologically active compounds with target selectivity, significantly impacting drug design and development .

Enantioselective Synthesis

Scientific Field

Organic Chemistry

Application Summary

4-Cyclopropylpyrrolidin-2-one is used in enantioselective synthesis to create chiral molecules, which are essential for producing single-enantiomer pharmaceuticals.

Methods and Experimental Procedures

The synthesis involves creating a chiral center by introducing a substituent into the heterocycle, resulting in two enantiomers .

Results and Outcomes

The separation methods developed for these chiral derivatives have been successful, with high chiral recognition ability demonstrated by the polysaccharide CSPs .

Drug Discovery

Scientific Field

Pharmacology

Application Summary

The compound serves as a scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of new drug candidates.

Methods and Experimental Procedures

The pyrrolidine ring’s non-planarity allows for efficient exploration of the pharmacophore space, aiding in the design of novel drugs .

Results and Outcomes

The structural diversity afforded by the pyrrolidine ring has resulted in the identification of various bioactive molecules with selective action on biological targets .

Pharmacophore Development

Scientific Field

Pharmaceutical Sciences

Application Summary

4-Cyclopropylpyrrolidin-2-one derivatives are instrumental in developing pharmacophores, which are abstract representations of molecular features responsible for drug activity.

Methods and Experimental Procedures

The derivatives are used to map the pharmacophore space, identifying key interactions with biological targets .

Results and Outcomes

This approach has led to the optimization of drug candidates, enhancing their efficacy and selectivity .

Stereochemistry Research

Scientific Field

Stereochemistry

Application Summary

The compound’s derivatives are used to study stereochemical effects on drug activity and binding, given their chiral nature.

Methods and Experimental Procedures

Research focuses on how different stereoisomers and spatial orientations of substituents affect the biological profile of drug candidates .

Results and Outcomes

Findings have shown that stereochemistry plays a critical role in the binding mode to enantioselective proteins, influencing the efficacy of pharmaceuticals .

This analysis provides a detailed look at the diverse applications of 4-Cyclopropylpyrrolidin-2-one in scientific research, highlighting its significance in various fields of chemistry and pharmaceutical sciences. Each application is distinct and contributes uniquely to the advancement of scientific knowledge and drug development.

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

Derivatives of 4-Cyclopropylpyrrolidin-2-one exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics.

Methods and Experimental Procedures

Synthetic pathways involve the creation of various pyrrolidinone derivatives, which are then tested against a range of bacterial strains to assess their efficacy .

Results and Outcomes

The derivatives have shown promising results, with some compounds displaying potent activity against resistant bacterial strains .

Anticancer Activity

Scientific Field

Oncology

Application Summary

Pyrrolidinone derivatives are explored for their potential use in cancer therapy due to their ability to interfere with cell proliferation.

Methods and Experimental Procedures

Researchers focus on synthesizing novel derivatives and evaluating their cytotoxic effects on various cancer cell lines .

Results and Outcomes

Some derivatives have demonstrated selective cytotoxicity, suggesting their potential as lead compounds in anticancer drug development .

Anti-inflammatory Activity

Application Summary

The anti-inflammatory properties of 4-Cyclopropylpyrrolidin-2-one derivatives are investigated for their therapeutic potential in inflammatory diseases.

Methods and Experimental Procedures

Derivatives are synthesized and tested in vivo and in vitro for their ability to reduce inflammation markers .

Results and Outcomes

Several compounds have shown effective reduction in inflammation, indicating their usefulness in treating conditions like arthritis .

Antidepressant Activity

Scientific Field

Neuropharmacology

Application Summary

The compound’s derivatives are studied for their antidepressant effects, which could lead to new treatments for mood disorders.

Methods and Experimental Procedures

Experimental models, such as the forced swim test in rodents, are used to assess the antidepressant-like activity of these derivatives .

Results and Outcomes

Certain derivatives have exhibited positive effects on mood-related behaviors, supporting their potential use in treating depression .

Anti-HCV Activity

Scientific Field

Virology

Application Summary

4-Cyclopropylpyrrolidin-2-one derivatives are being researched for their ability to inhibit the Hepatitis C virus (HCV), offering a new avenue for antiviral therapy.

Methods and Experimental Procedures

Compounds are tested for their inhibitory effects on the HCV replication cycle in vitro .

Results and Outcomes

Some derivatives have shown potent anti-HCV activity, making them promising candidates for further drug development .

Industrial Applications

Scientific Field

Industrial Chemistry

Application Summary

Beyond pharmaceuticals, 4-Cyclopropylpyrrolidin-2-one derivatives find applications in industrial processes, such as organic synthesis and material science.

Methods and Experimental Procedures

These derivatives are used as intermediates in the synthesis of complex organic molecules and as components in material fabrication .

Results and Outcomes

Their use has led to advancements in the efficiency and effectiveness of industrial chemical processes .

These additional applications further illustrate the versatility and importance of 4-Cyclopropylpyrrolidin-2-one in various scientific and industrial fields, showcasing its potential in advancing research and development across multiple disciplines.

Neuroprotective Agent Development

Scientific Field

Neuroscience

Application Summary

4-Cyclopropylpyrrolidin-2-one derivatives are being investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Methods and Experimental Procedures

The derivatives are tested in vitro and in vivo for their ability to protect neuronal cells from apoptosis and oxidative stress .

Results and Outcomes

Some compounds have shown promising neuroprotective effects, indicating potential therapeutic applications for conditions like Alzheimer’s and Parkinson’s disease .

Cognitive Enhancer Research

Scientific Field

Psychopharmacology

Application Summary

Derivatives of this compound are explored as cognitive enhancers, aiming to improve memory and learning capabilities.

Methods and Experimental Procedures

Animal models are used to evaluate the efficacy of these derivatives in enhancing cognitive functions, such as spatial memory and learning tasks .

Results and Outcomes

Certain derivatives have demonstrated significant improvement in cognitive performance, suggesting their use as nootropic agents .

Photoinduced Organocatalysis

Application Summary

4-Cyclopropylpyrrolidin-2-one is used in photoinduced organocatalytic reactions, contributing to greener and more efficient chemical synthesis.

Methods and Experimental Procedures

The compound is involved in three-component cyclization reactions under visible light conditions in a microchannel reactor, promoting eco-friendly synthesis .

Results and Outcomes

This method has led to the efficient synthesis of pyrrolidin-2-ones, showcasing the compound’s role in sustainable chemistry .

Chiral Drug Synthesis

Scientific Field

Chiral Chemistry

Application Summary

The chiral nature of 4-Cyclopropylpyrrolidin-2-one derivatives is exploited in the synthesis of single-enantiomer drugs.

Methods and Experimental Procedures

Enantioseparation techniques using chiral stationary phases are employed to isolate the desired enantiomer for pharmaceutical use .

Results and Outcomes

These methods have been successful in achieving high enantiomeric purity, which is crucial for the pharmacological effectiveness of chiral drugs .

Material Science

Scientific Field

Material Science

Application Summary

In material science, the compound’s derivatives are used to modify the properties of materials, such as polymers and coatings.

Methods and Experimental Procedures

The derivatives are incorporated into materials to enhance their mechanical strength, thermal stability, and chemical resistance .

Results and Outcomes

The modified materials exhibit improved performance characteristics, making them suitable for advanced applications .

Environmental Chemistry

Scientific Field

Environmental Chemistry

Application Summary

4-Cyclopropylpyrrolidin-2-one derivatives are studied for their potential use in environmental remediation processes.

Methods and Experimental Procedures

The derivatives are assessed for their ability to degrade pollutants or act as catalysts in the breakdown of hazardous substances .

Results and Outcomes

These studies have shown that certain derivatives can effectively reduce the concentration of pollutants, aiding in environmental clean-up efforts .

Propriétés

IUPAC Name |

4-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 | |

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylpyrrolidin-2-one | |

CAS RN |

126822-39-7 | |

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)